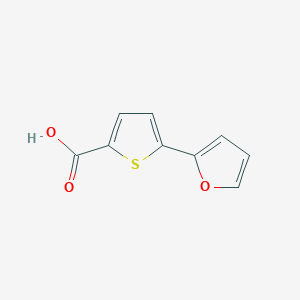
5-(Furan-2-yl)thiophen-2-carbonsäure
Übersicht
Beschreibung
5-(Furan-2-yl)thiophene-2-carboxylic acid is a compound that belongs to the class of organic compounds known as heteroaromatic carboxylic acids. It features a thiophene ring fused with a furan moiety and possesses a carboxylic acid functional group. This compound is of interest due to its potential applications in pharmaceuticals, materials science, and as a building block for various chemical syntheses.
Synthesis Analysis
The synthesis of related furan and thiophene derivatives has been explored in several studies. For instance, furan-2-carboxylic acid hydrazide has been used as a precursor for synthesizing 5-furan-2-yl[1,3,4]oxadiazole-2-thiol and 5-furan-2-yl-4H-[1,2,4]-triazole-3-thiol, which were confirmed by elemental analyses, IR, and 1H-NMR spectra . Another study reported the synthesis of 2,5-di(thiophen-2-yl)furan-3-carbonitriles, which are thiophene–furan–thiophene type monomers, prepared by the reaction of 3-oxopropanenitriles with alkenes . Additionally, the lithiation of furan- and thiophene-2-carboxylic acids has been shown to be critically dependent on the lithium base used, allowing for high-yielding syntheses of disubstituted thiophenes and furans .
Molecular Structure Analysis
The molecular structure of furan and thiophene derivatives has been a subject of interest in several studies. For example, the bond angles of furan-2,5-dicarboxylic acid have been estimated, and the energy levels of intermolecular hydrogen bonds of heterocyclic acids have been studied . The structure of 5-substituted furan- and thiophene-2-carboxaldehydes has been confirmed through the formation of metallo-imidazolidine intermediates . Furthermore, the structure of highly functionalized 2,2′-bifurans and 2-(thiophen-2-yl)furans was conclusively confirmed by single-crystal X-ray analysis .
Chemical Reactions Analysis
The chemical reactivity of furan and thiophene derivatives has been explored through various reactions. For instance, the decarboxylative coupling of alkynyl carboxylic acids with H2O or Na2S in the presence of a copper catalyst has been used to synthesize 2,5-diaryl-substituted furans and thiophenes . A multi-component synthesis involving furan- or thiophene-2-carbonyl chloride, isocyanides, and dialkyl acetylenedicarboxylates has been developed to produce 2,2′-bifurans and 2-(thiophen-2-yl)furans . Additionally, the bromination of methyl furan-2-carboxylate and furan-2-carbaldehyde has been studied, revealing the influence of reaction conditions on the substitution pattern .
Physical and Chemical Properties Analysis
The physical and chemical properties of furan and thiophene derivatives are influenced by their molecular structure. The chromatographic behavior of carboxylic acids derived from furan and thiophene has been linked to the energy levels of their intermolecular hydrogen bonds . The electrochemical, spectroelectrochemical, and morphological properties of polymers and copolymers derived from thiophene–furan–thiophene type monomers have been investigated, showing distinct electrochromic properties and stability, which are important for electronic device applications .
Wissenschaftliche Forschungsanwendungen
Aktivierung des Hypoxie-induzierbaren Faktors
5-(Furan-2-yl)thiophen-2-carbonsäure: Derivate wurden auf ihre Fähigkeit untersucht, den Hypoxie-induzierbaren Faktor (HIF) zu aktivieren, indem sie den Faktor Inhibiting HIF-1 (FIH-1) hemmen . Diese Aktivierung kann eine Reihe von Anti-Hypoxie-Proteinen induzieren, die Zellen während der Exposition gegenüber hypoxischen Bedingungen schützen, was für die Behandlung von Erkrankungen wie ischämischen Erkrankungen von entscheidender Bedeutung ist.
Anwendungen in organischen Halbleitern
Thiophenderivate sind von entscheidender Bedeutung für die Entwicklung organischer Halbleiter . Sie werden bei der Herstellung von organischen Feldeffekttransistoren (OFETs) und organischen Leuchtdioden (OLEDs) verwendet, wobei This compound eine Rolle bei der Verbesserung der Leistung und Stabilität dieser Geräte spielen kann.
Pharmakologische Eigenschaften
Verbindungen, die den Thiophenring enthalten, weisen eine Reihe von pharmakologischen Eigenschaften auf, darunter Antikrebs-, Entzündungshemmende und antimikrobielle Aktivitäten . Die This compound könnte möglicherweise modifiziert werden, um diese Eigenschaften für therapeutische Anwendungen zu verbessern.
Korrosionsschutz
In der Industriellen Chemie dienen Thiophenderivate als Korrosionsschutzmittel . This compound könnte in Beschichtungen oder Behandlungen verwendet werden, um Metalle vor Korrosion zu schützen, insbesondere in rauen Umgebungen.
Materialwissenschaft
Die begrenzte Löslichkeit bestimmter Thiophenderivate in gängigen organischen Lösungsmitteln macht sie zu vielversprechenden Kandidaten für organische elektronische Geräte, die durch Verdampfung hergestellt werden . This compound könnte zur Entwicklung neuer Materialien mit spezifischen Löslichkeits- und elektronischen Eigenschaften beitragen.
Urease-Hemmung
Es wurde berichtet, dass die elektronenziehenden Effekte bestimmter Gruppen, die an Thiophenderivate gebunden sind, die Aktivität von Urease-Inhibitoren erhöhen . Derivate der This compound könnten auf ihr Potenzial als Urease-Inhibitoren untersucht werden, die Anwendungen bei der Behandlung von Krankheiten im Zusammenhang mit dem Urease-Enzym haben.
Safety and Hazards
The compound has been classified with the GHS07 pictogram and carries the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Zukünftige Richtungen
Thiophene-based analogs have been the focus of a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research may focus on the synthesis of new thiophene derivatives and the exploration of their potential biological activities.
Wirkmechanismus
Target of Action
Thiophene-based analogs have been studied extensively for their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Mode of Action
It is known that thiophene derivatives can interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Thiophene derivatives are known to exhibit a variety of properties and applications, including their use in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors .
Result of Action
Molecules with the thiophene ring system are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Eigenschaften
IUPAC Name |
5-(furan-2-yl)thiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O3S/c10-9(11)8-4-3-7(13-8)6-2-1-5-12-6/h1-5H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZASUJVQPFQRFPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=C(S2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20366014 | |
| Record name | 5-(Furan-2-yl)thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20366014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
868755-62-8 | |
| Record name | 5-(2-Furanyl)-2-thiophenecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=868755-62-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Furan-2-yl)thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20366014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



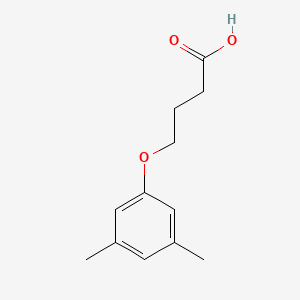
![5,6-Dimethyl-2-(2-propyn-1-ylthio)thieno[2,3-D]pyrimidin-4-amine](/img/structure/B1332740.png)
![4-[(4-Benzhydryl-1-piperazinyl)sulfonyl]aniline](/img/structure/B1332742.png)
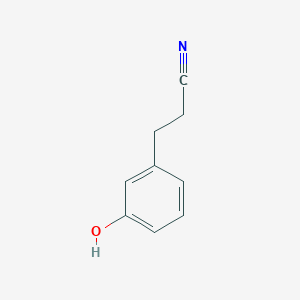
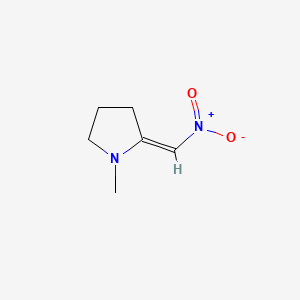
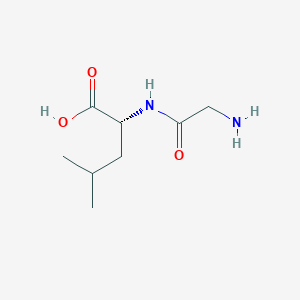
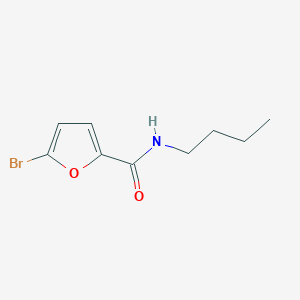
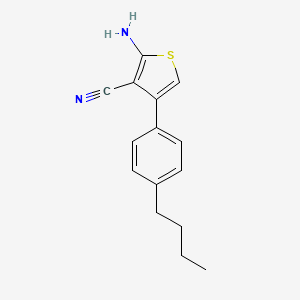
![N-[3,5-bis(trifluoromethyl)phenyl]-2-chloroacetamide](/img/structure/B1332768.png)
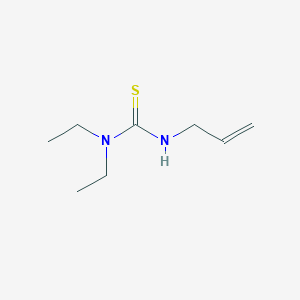
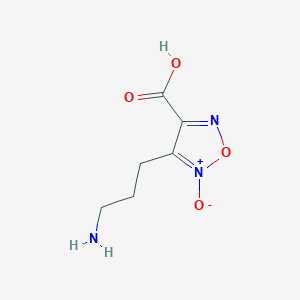

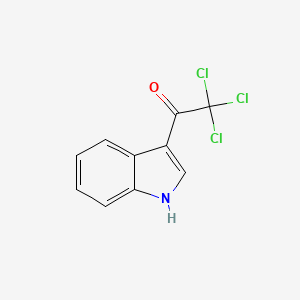
![N-[3-(2,1,3-benzothiadiazol-5-ylamino)quinoxalin-2-yl]-4-methylbenzenesulfonamide](/img/structure/B1332775.png)